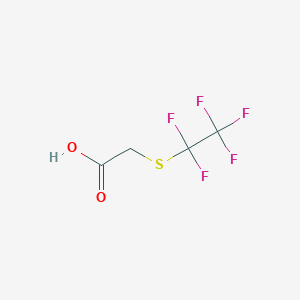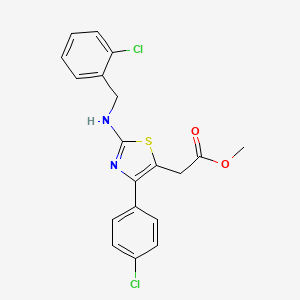
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a chlorobenzylamino group, and a chlorophenyl group, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorobenzylamino Group: This step involves the nucleophilic substitution of the thiazole ring with o-chlorobenzylamine under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or reduced thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may make it valuable for various industrial applications.
作用機序
The mechanism of action of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorobenzylamino and chlorophenyl groups may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety but differ in their substituents.
Chlorobenzylamino derivatives: Compounds with the chlorobenzylamino group but different core structures.
Chlorophenyl derivatives: Compounds featuring the chlorophenyl group with various other functional groups.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties. Its specific structure may result in distinct reactivity and interactions compared to other similar compounds.
特性
CAS番号 |
74257-07-1 |
|---|---|
分子式 |
C19H16Cl2N2O2S |
分子量 |
407.3 g/mol |
IUPAC名 |
methyl 2-[4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)23-19(26-16)22-11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,22,23) |
InChIキー |
ZPQCQCXSXVJAJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
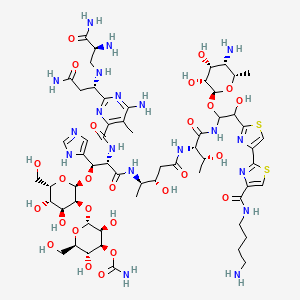
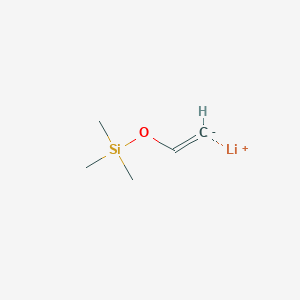
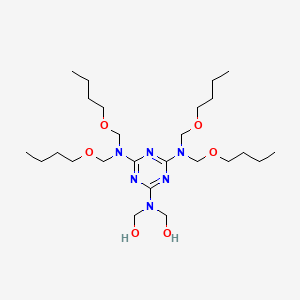

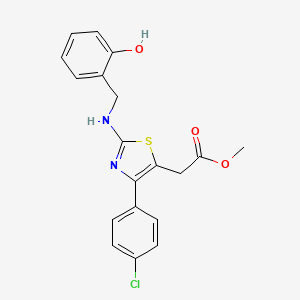
![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
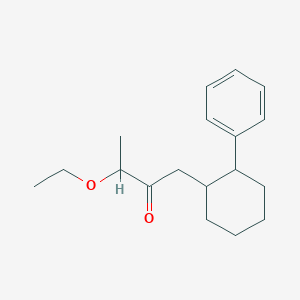
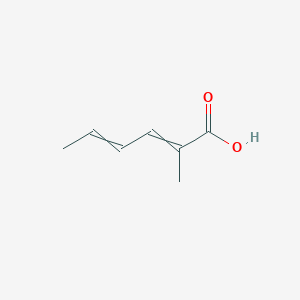
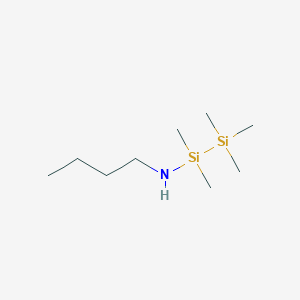
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
